REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][CH:6]=[CH:5][N+:4]=1[O-].O=P(Cl)(Cl)[Cl:16]>>[Cl:16][C:5]1[CH:6]=[CH:7][C:8]([C:9]([O:11][CH3:12])=[O:10])=[C:3]([CH2:2][Cl:1])[N:4]=1
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Name
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2-(chloromethyl)-3-(methoxycarbonyl)pyridine-1-oxide
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Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClCC1=[N+](C=CC=C1C(=O)OC)[O-]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 3 hours before it
|
Duration
|
3 h
|
Type
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CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
ADDITION
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Details
|
The residue was poured into ice-water
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Type
|
EXTRACTION
|
Details
|
extracted with AcOEt (125 mL×3)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C(=O)OC)C=C1)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |